molecular formula C14H14O4 B15415327 Formic acid;4-phenylmethoxyphenol CAS No. 169268-86-4

Formic acid;4-phenylmethoxyphenol

Cat. No.: B15415327
CAS No.: 169268-86-4
M. Wt: 246.26 g/mol
InChI Key: LBOZNLMQBZNLOJ-UHFFFAOYSA-N
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Description

Formic Acid (HCOOH):
Formic acid, the simplest carboxylic acid, is a key intermediate in microbial metabolism, particularly in methylotrophic bacteria such as Methylacidiphilum spp. It serves as a carbon and energy source under specific conditions. Studies demonstrate its role in intracellular pH stress; for example, Methylacidiphilum sp. RTK17.1 exhibits inhibited growth at formic acid concentrations >0.58 mM due to cytosolic acidification . Formate dehydrogenase (FDH), a critical enzyme in formic acid metabolism, shows maximal activity at neutral pH (7.0–8.0), aligning with cytosolic pH homeostasis .

4-Phenylmethoxyphenol: This compound (CAS 150-76-5), also known as 4-methoxyphenol, is a phenolic derivative with applications in pharmaceuticals and organic synthesis. Limited data in the provided evidence highlight its safety profile but lack detailed metabolic or industrial utilization studies .

The analysis below assumes a comparison of formic acid with structurally or functionally related compounds.

Properties

CAS No.

169268-86-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

formic acid;4-phenylmethoxyphenol

InChI

InChI=1S/C13H12O2.CH2O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;2-1-3/h1-9,14H,10H2;1H,(H,2,3)

InChI Key

LBOZNLMQBZNLOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)O.C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Formic Acid vs. Other Short-Chain Carboxylic Acids

Property Formic Acid (HCOOH) Acetic Acid (CH₃COOH) Propionic Acid (C₃H₆O₂)
pKa 3.75 4.76 4.88
Microbial Utilization Utilized by Methylacidiphilum spp. under controlled pH; IC₅₀ = 0.58 mM Supports Propionibacterium acidipropionici growth but induces stress responses at high concentrations Inhibits Clostridium spp. at low pH due to membrane disruption
Metabolic Pathway Oxidized via FDH to CO₂, generating NADH Enters TCA cycle via acetyl-CoA Converted to propionyl-CoA in lipid metabolism
Stability Degrades in methanol solutions over time, affecting LC-MS analyses Stable in aqueous solutions; common preservative Stable but corrosive in concentrated forms

4-Phenylmethoxyphenol vs. Related Phenolic Compounds

Property 4-Phenylmethoxyphenol Vanillin Acetate p-Hydroxyphenyl Acetic Acid
Structure Phenol with methoxy group Acetylated vanillin derivative Phenolic acid with acetic acid side chain
CAS Number 150-76-5 881-68-5 156-38-7
Applications Antioxidant in cosmetics Flavoring agent, pharmaceutical intermediate Metabolite in tyrosine catabolism
Toxicity No significant hazards reported Limited toxicity data Naturally occurring in mammalian systems

Research Findings and Mechanistic Insights

Formic Acid in Microbial Metabolism

  • pH Sensitivity: Methylacidiphilum sp. RTK17.1 maintains cytosolic pH ~6.5 despite extracellular pH 1.5–3.0. Formic acid disrupts this homeostasis, reducing FDH activity by 86% at pH <6.0 .
  • Biomass Yield: Formic acid supports 42% of the biomass yield compared to methane in Methylacidiphilum spp., indicating lower metabolic efficiency .
  • Transcriptomic Responses: Transition from methanol to formic acid upregulates stress-response genes (e.g., heat shock proteins) and downregulates methane oxidation pathways .

Comparative Stability in Solvents

  • Formic acid degrades rapidly in methanol (0.1% v/v), losing 50% activity within 24 hours, whereas acetic acid remains stable under similar conditions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying formic acid emissions from organic materials in controlled environments?

  • Methodological Answer: Chamber-based studies under controlled temperature (23°C) and relative humidity (50% RH) are standard. Samples (e.g., aged wood, paper) are placed in sealed chambers, and emissions are measured via HPLC or GC-MS after 24-hour equilibration. Loading factors (surface area-to-chamber volume ratio) must be standardized to ensure comparability. For example, emission rates for formic acid from heritage materials range from 10–300 µg·m⁻²·h⁻¹ under 23°C/50% RH, decreasing by 2–4× at 10°C and >2× at 20% RH .
  • Data Reference: Sample 8 (cellulose acetate film) emitted acetic acid at 1,900 µg·m⁻²·h⁻¹ under standard conditions, highlighting material-specific variability .

Q. What safety protocols are critical for handling 4-phenylmethoxyphenol in laboratory settings?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for 4-methoxyphenol (CAS 150-76-5):

  • Eye/Skin Exposure: Flush with water for 15 minutes; use soap for skin decontamination.
  • Ventilation: Ensure fume hoods for volatile organic compound (VOC) mitigation.
  • Storage: Keep in airtight containers away from oxidizers and heat sources .

Q. How can volatile organic compounds (VOCs) released by paper and wood samples be systematically analyzed?

  • Methodological Answer: Combine thermal desorption tubes with GC-MS to detect VOCs. For paper samples, 36 VOCs (e.g., aldehydes, ketones) were identified, though none are unique degradation markers. Use NIST libraries for peak identification and quantify via calibration curves .

Advanced Research Questions

Q. How can density-functional theory (DFT) be optimized to predict thermochemical properties of formic acid derivatives?

  • Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies, ionization potentials, and proton affinities. Becke’s 1993 study achieved a 2.4 kcal/mol deviation for atomization energies using gradient corrections and exact exchange .
  • Application: Compute bond dissociation energies (BDEs) for formic acid degradation pathways under oxidative conditions.

Q. What experimental designs effectively isolate temperature and humidity effects on formic acid emission kinetics?

  • Methodological Answer: Use a factorial design with independent variables:

  • Temperature: 10°C vs. 23°C (constant 50% RH).
  • Humidity: 20% vs. 50% RH (constant 23°C).
  • Control: Measure baseline emissions in empty chambers pre- and post-sample exposure.
    • Data Analysis: Emission rates for wood samples decreased 2.3× at 10°C and 2.1× at 20% RH, demonstrating additive effects .

Q. How can computational and experimental data resolve contradictions in VOC emission profiles from heritage materials?

  • Methodological Answer:

Cross-Validation: Compare chamber study results (e.g., 23°C/50% RH) with field measurements in real storage buildings.

Statistical Modeling: Apply ANOVA to assess significance of material type vs. environmental factors.

Contradiction Example: Lab-measured formic acid emissions may exceed field data due to uncontrolled airflow in real-world settings. Mitigate via scaled chamber simulations with dynamic airflow .

Q. What synthetic routes are viable for derivatizing 4-phenylmethoxyphenol to study its antioxidant mechanisms?

  • Methodological Answer:

  • Functionalization: Introduce electron-donating groups (e.g., –NH₂) via nucleophilic substitution under basic conditions.
  • Characterization: Use ¹H NMR (DMSO-d₆) to confirm substitutions; monitor phenolic –OH shifts (δ 8–9 ppm) .
    • Challenge: Steric hindrance from the phenyl group may reduce reactivity; optimize using phase-transfer catalysts .

Key Recommendations for Researchers

  • Experimental Replication: Standardize chamber dimensions (e.g., 75 L sampling volume) and loading factors (Table 2 in ) for cross-study comparisons.
  • Computational Validation: Cross-check DFT predictions with experimental thermogravimetric analysis (TGA) for degradation kinetics.
  • Safety Compliance: Adopt ISO 16000-9 for VOC sampling and OSHA guidelines for phenol derivative handling .

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